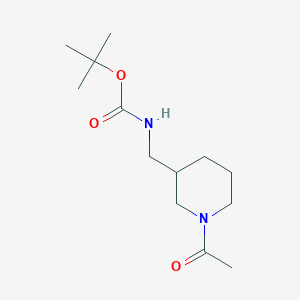
3-Methoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbaldehyde derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not specifically mention 3-Methoxyoxolane-3-carbaldehyde, they do describe the synthesis of related compounds. For example, paper details the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which involves a nucleophilic substitution reaction that is regioselective. This suggests that a similar approach could potentially be applied to synthesize the compound . Paper describes a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, which involves a Skraup reaction and subsequent treatments to obtain the desired product. These methods could offer insights into possible synthetic routes for 3-Methoxyoxolane-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of carbaldehyde derivatives is crucial for understanding their chemical properties and reactivity. Paper discusses the crystalline structure of two carbaldehyde derivatives, highlighting the importance of hydrogen bonding in the formation of their three-dimensional framework. Although 3-Methoxyoxolane-3-carbaldehyde is not directly analyzed, the principles of hydrogen bonding and crystallography are likely relevant to its structure as well.
Chemical Reactions Analysis
Carbaldehyde derivatives are known to participate in a variety of chemical reactions. Paper shows that 1-methoxy-6-nitroindole-3-carbaldehyde can react with nucleophiles to form trisubstituted indole derivatives. This indicates that 3-Methoxyoxolane-3-carbaldehyde may also undergo nucleophilic substitution reactions, potentially leading to a range of products depending on the nucleophiles used.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the properties of 3-Methoxyoxolane-3-carbaldehyde specifically, they do provide information on similar compounds. For instance, the solubility, melting point, and reactivity of the compounds discussed in papers , , and are influenced by their molecular frameworks and substituents. These properties are essential for the practical application and handling of the compounds in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Antioxidant Activities
- Ln(III) Complexes with 6-Ethoxy Chromone-3-Carbaldehyde Benzoyl Hydrazone : This study synthesized Ln(III) complexes that showed significant fluorescence properties and DNA-binding capabilities through an intercalation mechanism. These complexes also exhibited notable antioxidative activity against hydroxyl free radicals, indicating potential biomedical applications (Ju Wang et al., 2009).
Metal Ion Sensing
- Chromone Schiff-base for Al(III) : A chromone Schiff-base demonstrated as a highly sensitive and selective colorimetric and fluorescent chemosensor for aluminum ions (Al(III)), showcasing an "off-on-type" mode with a significant fluorescence enhancement upon Al(III) binding. This sensor's detection limit for Al(III) was remarkably low, highlighting its potential for environmental monitoring and analytical chemistry applications (Long Fan et al., 2014).
Photophysical Properties
- Excited State Intramolecular Proton Transfer : Research on 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) revealed distinct photophysical behaviors due to intramolecular hydrogen bonds (IMHBs), contributing to our understanding of excited state dynamics and the role of IMHBs in photophysical properties (H. Yin et al., 2016).
Catalysis
- Selective Oxidation of Methanol to Formaldehyde : A study on the selective oxidation of methanol to formaldehyde on a copper(110) catalyst provided insights into the role of surface oxygen in enhancing methanol adsorption and the catalytic process. This research contributes to the development of more efficient catalytic processes for the chemical industry (I. Wachs & R. Madix, 1978).
Organic Synthesis
- Nucleophilic Substitution in Indole Chemistry : The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile for regioselective reactions to produce 2,3,6-trisubstituted indole derivatives showcases its utility in synthesizing complex organic molecules, offering a pathway to novel compounds for further research and application (Koji Yamada et al., 2009).
Safety and Hazards
The compound is classified as a hazard under GHS02 (flammable) and GHS07 (irritant). It has hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Zukünftige Richtungen
While specific future directions for 3-Methoxyoxolane-3-carbaldehyde are not available, research in the field of heterocyclic compounds is rapidly advancing. New synthetic methodologies are being developed, and the range of compositions is expanding. High-entropy MXenes with multiple elements have been discovered, adding a new level of structural control to these materials .
Eigenschaften
IUPAC Name |
3-methoxyoxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOXDRYCYFIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784292-25-6 |
Source


|
| Record name | 3-methoxyoxolane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)




![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
